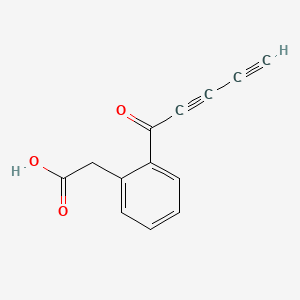
Peniophorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peniophorin B, also known as this compound, is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers characterize the structural identity of Peniophorin B to ensure reproducibility in synthesis?
- Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, mass spectrometry for molecular weight confirmation) and crystallography (X-ray or cryo-EM for 3D structure elucidation). Cross-validate results with computational models (e.g., density functional theory for NMR chemical shift predictions) .
- Table 1 : Key Characterization Techniques
| Technique | Parameters Analyzed | Validation Criteria |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Match with predicted spectra |
| Mass Spectrometry | Molecular ion peaks, fragmentation patterns | Accuracy within ±0.001 Da |
| X-ray Crystallography | Unit cell parameters, electron density maps | R-factor < 0.05 |
Q. What experimental approaches are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. Monitor intermediates via TLC/HPLC and prioritize routes with >90% yield and minimal byproducts. Include purification protocols (e.g., column chromatography with gradient elution) .
Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition via fluorometric methods). Include dose-response curves (IC₅₀/EC₅₀ determination) and controls (e.g., untreated cells, reference inhibitors). Validate findings with orthogonal assays (e.g., Western blot for protein expression changes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line specificity, assay conditions). Replicate conflicting studies under standardized protocols and perform cross-laboratory validation. Use multivariate regression to isolate confounding factors (e.g., solvent effects, impurity profiles) .
Q. What frameworks are suitable for designing mechanistic studies on this compound’s molecular targets?
- Methodological Answer : Apply the PICO framework to define:
- P opulation (e.g., cancer cell lines),
- I ntervention (this compound treatment),
- C omparison (untreated/positive control),
- O utcome (e.g., apoptosis markers).
Supplement with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What strategies mitigate reproducibility challenges in this compound’s in vivo studies?
- Methodological Answer : Standardize animal models (e.g., genetic background, diet) and dosing regimens. Use blinded randomization and pre-register protocols to reduce bias. Share raw data and analytical pipelines via repositories like Zenodo .
Q. How should researchers interpret discrepancies in this compound’s spectral data between theoretical and experimental results?
- Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT simulations) and experimental conditions (e.g., temperature during NMR acquisition). Compare with structurally analogous compounds to identify outliers .
Q. What methods validate the purity of this compound in complex biological matrices?
- Methodological Answer : Combine LC-MS/MS for quantification and purity assessment with orthogonal techniques like differential scanning calorimetry (DSC) to detect polymorphic impurities. Validate recovery rates via spike-and-recovery experiments .
Q. How can researchers address negative results in this compound’s efficacy studies without compromising publication viability?
- Methodological Answer : Predefine statistical endpoints and report effect sizes with confidence intervals. Use platforms like BioRxiv to share null findings and contextualize them within broader mechanistic hypotheses .
Q. What computational tools are critical for integrating this compound’s structural data with functional studies?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .
Q. Tables for Reference
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
Table 3 : Key Journals for Publishing this compound Research
| Journal | Focus Area | Data Sharing Policy |
|---|---|---|
| Journal of Natural Products | Isolation and bioactivity | Requires raw spectral data |
| ACS Medicinal Chemistry Letters | Structure-activity relationships | Mandatory deposition of synthetic protocols |
特性
CAS番号 |
75217-62-8 |
|---|---|
分子式 |
C13H8O3 |
分子量 |
212.2 g/mol |
IUPAC名 |
2-(2-penta-2,4-diynoylphenyl)acetic acid |
InChI |
InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16) |
InChIキー |
GZZLMNZSYOTUPH-UHFFFAOYSA-N |
SMILES |
C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |
正規SMILES |
C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |
Key on ui other cas no. |
75217-62-8 |
同義語 |
2-(1-oxo-2,4-pentadiynl)phenylacetic acid peniophorin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















